1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties.
The compound can be synthesized through various chemical reactions involving substituted pyrazoles and pyridines. Research indicates that derivatives of this compound are often explored for their pharmacological properties, particularly in neuropharmacology and anti-inflammatory research.
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is classified as a pyrazolopyridine derivative. Its classification is significant in the context of drug discovery, as compounds in this category often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
The synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is C13H12N2O2. The compound has a complex structure characterized by:
The molecular weight is approximately 232.25 g/mol. The compound's structural features contribute to its biological activity and solubility characteristics.
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
These reactions are typically facilitated by specific reagents and catalysts that enhance reactivity while minimizing side reactions. Reaction conditions such as temperature and solvent are critical for achieving desired outcomes.
The mechanism by which 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
Studies suggest that this compound may modulate neurotransmitter levels or inflammatory mediators, contributing to its therapeutic effects.
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically exhibits:
The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the carboxylic acid group.
This compound has potential applications in various fields:
Pyrazolo[3,4-b]pyridines represent a bicyclic heterocyclic system formed by fusion of pyrazole and pyridine rings, existing predominantly in the thermodynamically stable 1H-tautomeric form. This core exhibits remarkable aromatic stabilization (37.03 kJ/mol more stable than the 2H-tautomer) due to delocalized π-electrons across both rings, enabling efficient charge transfer and molecular recognition [4] [5]. The structural resemblance to purine bases (adenine/guanine) underlies its bioisosteric versatility, facilitating interactions with diverse biological targets, particularly kinases and phosphodiesterases [4]. Positional diversity at N1, C3, C4, C5, and C6 allows extensive functionalization, creating >300,000 documented derivatives, including 14 compounds in clinical development stages (Experimental to Approved) [5]. The carboxylic acid functionalization at C3, as in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, introduces hydrogen-bonding capabilities and ionizable groups critical for salt bridge formation with target proteins, significantly modulating pharmacodynamic profiles [2] [3].
The chemistry of pyrazolo[3,4-b]pyridines dates to 1908 when Ortoleva synthesized the first monosubstituted derivative (R3=Ph) from diphenylhydrazone and pyridine [4] [5]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established early regioselective approaches using 5-aminopyrazoles and 1,3-diketones, a strategy still employed today [5]. The 21st century witnessed explosive growth, with >54% of references (including 1,413 patents) published post-2012, driven by their therapeutic versatility [5]. Notable milestones include FDA approvals of Riociguat (2013) and Vericiguat (2021) for cardiovascular diseases, both featuring the pyrazolo[3,4-b]pyridine core [7]. Synthetic methodologies evolved from classical cyclocondensations to catalyzed multicomponent reactions and green chemistry approaches, improving efficiency for derivatives like carboxylic acid-functionalized scaffolds [7]. The scaffold's integration into kinase inhibitors (e.g., tracazolate analogs) further cemented its status as a privileged structure in drug discovery [4] [7].
Substituent variation at each position profoundly impacts physicochemical and biological properties. Statistical analysis of >300,000 compounds reveals:
Table 1: Impact of C3 Substituents on Pyrazolo[3,4-b]Pyridine Properties
C3 Substituent | Prevalence (%) | Key Properties | Example Derivatives |
---|---|---|---|
H | 30.83 | Lipophilic, planar | Unsubstituted core scaffolds [5] |
CH₃ | 46.77 | Moderately lipophilic, sterically constrained | 3-Methyl-1-phenyl derivatives [5] [6] |
COOH | ~2.17* | Hydrophilic, H-bond donor/acceptor, ionizable | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [2] [3] |
NH₂ | 4.69 | H-bond donor, metabolic vulnerability | 3-Amino-1H-pyrazolo[3,4-b]pyridines [5] |
Estimated from hydroxy/carbonyl category |
The 4-phenyl group in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354706-24-3) introduces hydrophobic bulk and potential for van der Waals interactions, while the C3-carboxylic acid enables pH-dependent solubility (e.g., salt formation) and participation in biomolecular recognition [2] . Commercial availability of derivatives like 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS not provided) underscores their utility as building blocks for SAR exploration .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0